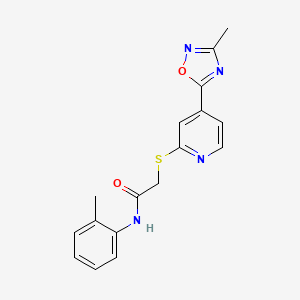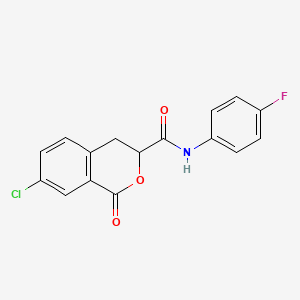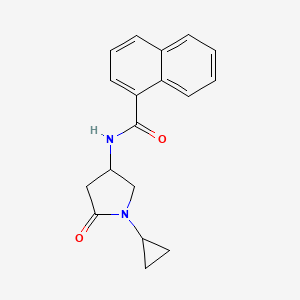![molecular formula C12H11F6NO B2949378 N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2329326-91-0](/img/structure/B2949378.png)
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide, also known as TFE-TFMPP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the amide class of compounds and is known for its ability to modulate the activity of certain neurotransmitters in the brain. In
Mecanismo De Acción
The mechanism of action of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves its ability to bind to certain receptors in the brain, including the 5-HT2A and 5-HT2C receptors. This binding leads to the modulation of neurotransmitter activity, resulting in changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in the brain, leading to changes in mood and behavior. It has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide is that it is a highly specific compound that can be used to selectively modulate the activity of certain neurotransmitters in the brain. However, one limitation is that it can be difficult to obtain pure N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide due to its complex synthesis method.
Direcciones Futuras
There are many possible future directions for the study of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide. One area of research could be the development of new compounds that are more effective at modulating neurotransmitter activity in the brain. Another area of research could be the study of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide in animal models of neurological disorders, in order to better understand its potential therapeutic benefits. Additionally, the development of new methods for synthesizing N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide involves the reaction of 2,2,2-trifluoroethylamine with 4-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to yield pure N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide has been widely studied for its potential use in scientific research. It has been shown to modulate the activity of certain neurotransmitters in the brain, including serotonin and dopamine. This makes it a potential candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
N-(2,2,2-trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO/c13-11(14,15)7-19-10(20)6-3-8-1-4-9(5-2-8)12(16,17)18/h1-2,4-5H,3,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTORCGENUFSAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trifluoroethyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2949300.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea](/img/structure/B2949303.png)
![N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2949304.png)


![2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2949309.png)
![Lithium 5-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2949310.png)
![(E)-3-[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2949312.png)
![6-Hydroxy-2-[(2-methoxyphenyl)methylene]-4-methylbenzo[b]furan-3-one](/img/structure/B2949313.png)
